molecular formula C23H30N2O3S B289422 6-tert-butyl-N-(2-hydroxyethyl)-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

6-tert-butyl-N-(2-hydroxyethyl)-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

カタログ番号 B289422
分子量: 414.6 g/mol
InChIキー: HSSNWPDHVWUVSV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-tert-butyl-N-(2-hydroxyethyl)-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in the treatment of various types of cancer. This compound belongs to the class of benzothiophene carboxamides and has been found to exhibit potent inhibitory activity against Bruton's tyrosine kinase (BTK). BTK is a critical enzyme involved in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. Inhibition of BTK has been shown to be an effective strategy in the treatment of various B-cell malignancies.

作用機序

6-tert-butyl-N-(2-hydroxyethyl)-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide inhibits BTK by binding to its active site, which prevents the activation of downstream signaling pathways involved in B-cell survival and proliferation. BTK is a crucial enzyme in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. Inhibition of BTK leads to the suppression of B-cell receptor signaling and subsequent induction of apoptosis in B-cells.
Biochemical and physiological effects:
6-tert-butyl-N-(2-hydroxyethyl)-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been shown to exhibit potent inhibitory activity against BTK, leading to the suppression of B-cell receptor signaling and subsequent induction of apoptosis in B-cells. 6-tert-butyl-N-(2-hydroxyethyl)-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has also been found to have synergistic effects when combined with other anti-cancer agents, such as venetoclax and lenalidomide. In preclinical studies, 6-tert-butyl-N-(2-hydroxyethyl)-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been found to be well-tolerated and has shown promising results in the treatment of various types of cancer.

実験室実験の利点と制限

The advantages of using 6-tert-butyl-N-(2-hydroxyethyl)-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in lab experiments include its potent inhibitory activity against BTK, its ability to induce apoptosis in B-cells, and its synergistic effects when combined with other anti-cancer agents. However, the limitations of using 6-tert-butyl-N-(2-hydroxyethyl)-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in lab experiments include its potential toxicity and the need for further studies to determine its optimal dosage and treatment regimen.

将来の方向性

For the development of 6-tert-butyl-N-(2-hydroxyethyl)-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide include the evaluation of its efficacy in clinical trials, the identification of biomarkers for patient selection, and the optimization of its dosage and treatment regimen. Other potential applications of 6-tert-butyl-N-(2-hydroxyethyl)-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide include the treatment of autoimmune diseases and the prevention of transplant rejection. Further research is needed to fully understand the potential of 6-tert-butyl-N-(2-hydroxyethyl)-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in these areas.

合成法

The synthesis of 6-tert-butyl-N-(2-hydroxyethyl)-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves several steps, starting with the reaction of 2-amino-4-methylbenzoic acid with tert-butyl isocyanide to form the corresponding tert-butyl carbamate. This intermediate is then reacted with 2-chloroethyl isocyanate to form the N-(2-chloroethyl) carbamate. The reaction of this intermediate with 2-(4-methylbenzoyl) amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid yields the desired product, 6-tert-butyl-N-(2-hydroxyethyl)-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide.

科学的研究の応用

6-tert-butyl-N-(2-hydroxyethyl)-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been extensively studied for its potential application in the treatment of various types of cancer, including B-cell lymphomas, chronic lymphocytic leukemia, and multiple myeloma. Preclinical studies have shown that 6-tert-butyl-N-(2-hydroxyethyl)-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide exhibits potent inhibitory activity against BTK, leading to the suppression of B-cell receptor signaling and subsequent induction of apoptosis in B-cells. 6-tert-butyl-N-(2-hydroxyethyl)-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has also been found to have synergistic effects when combined with other anti-cancer agents, such as venetoclax and lenalidomide.

特性

分子式

C23H30N2O3S

分子量

414.6 g/mol

IUPAC名

6-tert-butyl-N-(2-hydroxyethyl)-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C23H30N2O3S/c1-14-5-7-15(8-6-14)20(27)25-22-19(21(28)24-11-12-26)17-10-9-16(23(2,3)4)13-18(17)29-22/h5-8,16,26H,9-13H2,1-4H3,(H,24,28)(H,25,27)

InChIキー

HSSNWPDHVWUVSV-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CC(CC3)C(C)(C)C)C(=O)NCCO

正規SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CC(CC3)C(C)(C)C)C(=O)NCCO

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。